Hydroxystearyl cetyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

78509-74-7 |

|---|---|

Molecular Formula |

C34H70O2 |

Molecular Weight |

510.9 g/mol |

IUPAC Name |

1-hexadecoxyoctadecan-2-ol |

InChI |

InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |

InChI Key |

DGCGMZBRNYIXRN-UHFFFAOYSA-N |

Canonical SMILES |

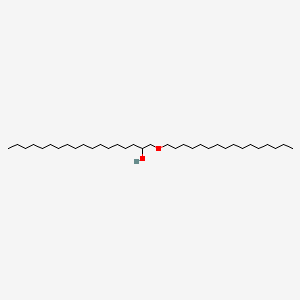

CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxystearyl Cetyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxystearyl cetyl ether, a long-chain aliphatic ether, finds significant application in the cosmetic and pharmaceutical industries as an opacifying agent, emollient, and viscosity modifier.[1][2] Its synthesis and rigorous characterization are paramount to ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, namely the Williamson ether synthesis and acid-catalyzed etherification, complete with detailed experimental protocols. Furthermore, a thorough analysis of the essential characterization techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS), is presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of formulations containing this versatile ether.

Introduction to this compound

This compound, with the IUPAC name 1-(hexadecyloxy)octadecan-2-ol, is a C34 long-chain ether.[3] Its structure consists of a cetyl (C16) alkyl chain linked via an ether bond to a hydroxystearyl (C18) moiety. This amphiphilic nature, combining a polar hydroxyl group with long nonpolar alkyl chains, imparts desirable properties for its use in various formulations. The manufacturing process generally involves the controlled reaction of cetyl alcohol and hydroxystearyl alcohol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₇₀O₂ | [3] |

| Molecular Weight | 510.92 g/mol | [3] |

| Appearance | Waxy solid (predicted) | - |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General knowledge of long-chain ethers |

| IUPAC Name | 1-(hexadecyloxy)octadecan-2-ol | [3] |

Synthesis of this compound

The formation of the ether linkage in this compound can be achieved through several established synthetic methodologies. The two most pertinent and widely applicable routes are the Williamson ether synthesis and acid-catalyzed etherification.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile with a good leaving group.[4]

For the synthesis of this compound, two strategic pathways are viable:

-

Pathway A: Reaction of cetyl alkoxide with a hydroxystearyl halide.

-

Pathway B: Reaction of hydroxystearyl alkoxide with a cetyl halide.

Given that S\textsubscript{N}2 reactions are more efficient with less sterically hindered electrophiles, and primary halides are preferred, both pathways are feasible as both cetyl and hydroxystearyl halides would be primary.[5][6] The choice may therefore depend on the availability and stability of the respective starting materials.

Caption: Workflow of the Williamson ether synthesis for this compound.

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve hydroxystearyl alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Ether Synthesis:

-

Dissolve cetyl bromide (1 equivalent) in anhydrous THF.

-

Add the cetyl bromide solution dropwise to the freshly prepared hydroxystearyl alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Acid-Catalyzed Etherification

Direct acid-catalyzed dehydration of alcohols is another common method for ether synthesis, particularly for symmetrical ethers.[7] For unsymmetrical ethers like this compound, this method can be employed by reacting an excess of one alcohol with the other in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven forward by the removal of water.

Caption: Workflow of the acid-catalyzed etherification for this compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine hydroxystearyl alcohol (1 equivalent), cetyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

-

Etherification Reaction:

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, typically for 8-16 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The following spectroscopic and chromatographic techniques are indispensable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to be observed are the C-O-C stretching of the ether linkage and the O-H stretching of the hydroxyl group.

-

C-O-C Stretch: A strong, characteristic absorption band is expected in the region of 1150-1085 cm⁻¹ for the asymmetric C-O-C stretching of the aliphatic ether.

-

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ will indicate the presence of the hydroxyl group.

-

C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region will be present due to the C-H stretching of the long alkyl chains.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium-Strong | O-H stretch |

| 2920, 2850 | Strong | C-H stretch (asymmetric and symmetric) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1120 | Strong | C-O-C stretch (asymmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the carbons adjacent to the ether oxygen and the hydroxyl group.

-

-O-CH₂- Protons (Cetyl Chain): A triplet is expected around 3.4-3.5 ppm.

-

-CH(OH)- Proton (Hydroxystearyl Chain): A multiplet is expected around 3.6-3.8 ppm.

-

-CH₂-O- Proton (Hydroxystearyl Chain): A multiplet is expected around 3.3-3.6 ppm.

-

Alkyl Chain Protons (-CH₂- and -CH₃): A large, complex multiplet will be observed in the upfield region (0.8-1.6 ppm). The terminal methyl groups will appear as triplets around 0.88 ppm.

The ¹³C NMR spectrum will show distinct signals for the carbons bonded to the ether oxygen and the hydroxyl group, shifted downfield due to the electronegativity of oxygen.

-

-O-CH₂- Carbon (Cetyl Chain): A signal is expected in the range of 70-72 ppm.

-

-CH(OH)- Carbon (Hydroxystearyl Chain): A signal is expected in the range of 68-70 ppm.

-

-CH₂-O- Carbon (Hydroxystearyl Chain): A signal is expected in the range of 72-74 ppm.

-

Alkyl Chain Carbons (-CH₂- and -CH₃): A series of signals will be present in the upfield region (14-35 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Resonances in this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.88 (t) | ~14 |

| Bulk -CH₂- | 1.2-1.6 (m) | 22-35 |

| -CH₂- adjacent to ether oxygen (cetyl) | ~3.45 (t) | ~71 |

| -CH₂- adjacent to ether oxygen (hydroxystearyl) | ~3.40 (m) | ~73 |

| -CH-OH | ~3.7 (m) | ~69 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized ether and confirming its molecular weight. The gas chromatogram will ideally show a single major peak for the pure compound. The mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (510.92 g/mol ) may be observed, although it can be weak or absent in electron ionization (EI) for long-chain aliphatic compounds.

-

Fragmentation Pattern: The fragmentation of long-chain ethers in EI-MS is often characterized by cleavage of the C-O bond and α-cleavage adjacent to the oxygen atom. Common fragments would include the loss of the cetyl or hydroxystearyl alkyl chains. Analysis of these fragments can help to confirm the structure of the molecule. For instance, cleavage of the C-O bond could lead to fragments corresponding to the cetyl and hydroxystearyl carbocations.

Conclusion

The synthesis of this compound can be reliably achieved through well-established methods such as the Williamson ether synthesis and acid-catalyzed etherification. The choice of synthetic route may be dictated by the availability of starting materials, desired scale, and reaction conditions. Rigorous characterization using a combination of FTIR, NMR, and GC-MS is essential to confirm the structure and purity of the final product. This comprehensive guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis and characterization of this important industrial chemical.

References

- 1. deascal.com [deascal.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. GSRS [precision.fda.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]

1-Hexadecyloxy-2-octadecanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Hexadecyloxy-2-octadecanol for Advanced Research and Development

Introduction

1-Hexadecyloxy-2-octadecanol is a saturated ether lipid, a class of molecules distinguished by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester-linked lipids.[1] This seemingly subtle structural variation imparts significant and unique physicochemical properties that influence membrane dynamics, cellular signaling, and stability.[2][3] Ether lipids are integral components of cellular membranes in many organisms and are involved in critical biological functions, including the formation of lipid rafts, membrane fusion events, and acting as precursors for signaling molecules like Platelet-Activating Factor (PAF).[2][4]

This guide provides a comprehensive technical overview of 1-Hexadecyloxy-2-octadecanol, designed for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogs and the broader class of ether lipids to provide a robust profile. We will delve into its molecular identity, predicted physicochemical and spectroscopic characteristics, a validated synthetic approach, and its potential applications in advanced pharmaceutical and cosmetic sciences, grounded in authoritative scientific principles.

Section 1: Molecular Identity and Physicochemical Characteristics

The fundamental identity of 1-Hexadecyloxy-2-octadecanol is defined by its unique structure: a C16 alkyl chain (hexadecyl group) linked via an ether bond to the C1 position of an 18-carbon alcohol (octadecanol), with the hydroxyl group at the C2 position. This structure confers amphiphilic properties, with a large, nonpolar lipid tail and a polar hydroxyl head group.

Table 1: Molecular Identifiers for 1-Hexadecyloxy-2-octadecanol

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(Hexadecyloxy)octadecan-2-ol |

| Molecular Formula | C₃₄H₇₀O₂ |

| Molecular Weight | 510.93 g/mol |

| CAS Number | Not definitively assigned in public databases. An isomer, 2-Hexadecyl-1-octadecanol, is listed as CAS 69472-23-7.[5] |

| Class | Saturated Ether Lipid / Fatty Alcohol |

The physical properties of this molecule are dictated by its long, saturated hydrocarbon chains, leading to a high melting point and poor solubility in water, while being soluble in organic solvents.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

|---|---|---|

| Physical State | White, waxy solid at room temperature. | Long-chain fatty alcohols like 1-octadecanol (stearyl alcohol) are white, waxy solids with melting points around 56-59 °C.[6] The addition of the C16 ether chain increases the molecular weight and van der Waals forces, likely resulting in a similar or higher melting point. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform) and alcohols. | The dominant feature is the 34-carbon lipid structure, making it highly nonpolar. Fatty alcohols are soluble in alcohol and ether. |

| Boiling Point | Very high; decomposition may occur before boiling at atmospheric pressure. Expected to be >210 °C at reduced pressure (15 mmHg). | 1-octadecanol has a boiling point of 210 °C at 15 mmHg.[6] The larger molecular weight of the target compound will increase this value. |

| Density | ~0.8-0.9 g/mL | Similar to other long-chain alcohols and lipids. For example, 1-octadecanol has a density of 0.812 g/mL.[6] |

Section 2: Predicted Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of 1-Hexadecyloxy-2-octadecanol. The following are the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

-

¹H NMR (Proton NMR):

-

~3.4-3.7 ppm: A series of multiplets corresponding to the protons on the carbons adjacent to the ether oxygen (-CH₂-O-CH-) and the carbon bearing the hydroxyl group (-CH(OH)-).

-

~0.88 ppm: A triplet corresponding to the terminal methyl protons (-CH₃) of both the hexadecyl and octadecyl chains.

-

~1.25 ppm: A large, broad singlet/multiplet integrating to a large number of protons, representing the many methylene (-CH₂-) groups in the long alkyl chains.

-

A broad singlet: Corresponding to the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

~70-80 ppm: Peaks corresponding to the carbons attached to the oxygen atoms (C-O-C and C-OH).

-

~14 ppm: Peaks for the terminal methyl carbons (-CH₃).

-

~22-32 ppm: A series of peaks for the numerous methylene carbons (-CH₂) in the alkyl chains.

-

-

IR (Infrared) Spectroscopy:

-

Broad peak at ~3300-3400 cm⁻¹: Characteristic of the O-H stretching vibration of the alcohol group.

-

Strong peaks at ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

Strong peak at ~1100-1120 cm⁻¹: Characteristic C-O-C stretching of the ether linkage.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.

-

Fragmentation Pattern: Cleavage at the ether bond and around the hydroxyl group would be expected, yielding fragments that can be used to confirm the lengths of the respective alkyl chains.

-

Section 3: Synthesis and Purification Protocol: A Validated Approach

The most direct and reliable method for synthesizing 1-Hexadecyloxy-2-octadecanol is via the Williamson ether synthesis . This classic organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For this target molecule, the synthesis involves reacting 1,2-octadecanediol with a 1-bromohexadecane.

Causality in Experimental Design:

The choice of 1,2-octadecanediol as the starting material provides the correct carbon backbone and hydroxyl position. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is selected to deprotonate the primary hydroxyl group preferentially over the more sterically hindered secondary hydroxyl group, directing the ether formation to the C1 position.[7] An aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. Purification by column chromatography is necessary to separate the desired mono-ether product from unreacted starting materials and potential di-ether byproducts.

Synthesis Workflow Diagram

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. WO2018062729A1 - Pseudo-ceramide compound and preparation method therefor - Google Patents [patents.google.com]

Spectroscopic Analysis of Hydroxystearyl Cetyl Ether: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of Hydroxystearyl Cetyl Ether (1-(Hexadecyloxy)octadecan-2-ol), a long-chain aliphatic ether alcohol with increasing relevance in pharmaceutical and cosmetic formulations.[1][2] This document moves beyond a simple recitation of methods, offering in-depth rationales for experimental choices and data interpretation, tailored for researchers, scientists, and drug development professionals. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing not only the theoretical underpinnings but also detailed, field-tested protocols.

Introduction: The Analytical Imperative for a Complex Excipient

This compound, with the molecular formula C34H70O2 and a molecular weight of 510.92 g/mol , is a waxy solid at room temperature.[1][3] Its structure, featuring a C16 cetyl ether linked to a C18 hydroxystearyl chain, imparts unique physicochemical properties that are leveraged in various formulations as an opacifying agent, emollient, and stabilizer.[4][5][6] For drug development professionals, rigorous analytical characterization is paramount to ensure batch-to-batch consistency, identify potential impurities, and understand its interactions within a formulation. This guide provides the spectroscopic framework for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for a complete mapping of the molecular structure.

The Causality Behind NMR in the Context of this compound

For a long-chain aliphatic molecule like this compound, NMR is indispensable for:

-

Confirming the presence and connectivity of the ether and alcohol functionalities. The chemical shifts of protons and carbons near these electronegative oxygen atoms are highly diagnostic.[7][8]

-

Verifying the lengths of the cetyl and stearyl chains. Integration of proton signals provides a quantitative measure of the number of protons in different environments.

-

Identifying the position of the hydroxyl group. The specific chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (the CH-OH methine) is a key structural marker.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Terminal CH₃ (both chains) | ~0.88 (triplet) | ~14.1 | Standard chemical shift for terminal methyl groups in long alkyl chains. |

| Bulk CH₂ (backbone) | ~1.25 (broad multiplet) | ~22.7 - 31.9 | Overlapping signals from the numerous methylene groups in the alkyl chains. |

| CH₂ adjacent to terminal CH₃ | ~1.55 (multiplet) | ~22.7 | Slightly deshielded compared to the bulk methylene groups. |

| CH₂-O- (Cetyl chain) | ~3.40 (triplet) | ~70-72 | Protons and carbon are deshielded by the adjacent ether oxygen.[8] |

| -O-CH₂-CH(OH)- (Stearyl chain) | ~3.50 (multiplet) | ~72-74 | Protons and carbon are deshielded by both the ether and hydroxyl groups. |

| -CH(OH)- (Stearyl chain) | ~3.60 (multiplet) | ~70-72 | The methine proton and carbon are deshielded by the hydroxyl group.[12] |

| -OH | Variable (broad singlet) | - | Chemical shift is concentration and temperature dependent; proton is exchangeable. |

Experimental Protocol: NMR Analysis

This protocol is designed to yield high-resolution spectra for a waxy solid like this compound.

2.3.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its excellent solubilizing power for non-polar compounds.

-

Dissolution: Gently warm the vial if necessary to ensure complete dissolution. Waxy solids may require slight heating to fully dissolve.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

2.3.2. Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is required.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the crowded aliphatic region of the ¹³C spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern.

The Rationale for MS in Analyzing this compound

-

Molecular Weight Confirmation: MS provides a direct measurement of the molecular mass, confirming the elemental composition (C34H70O2).

-

Structural Verification through Fragmentation: The way the molecule breaks apart upon ionization (fragmentation) provides clues about its structure. For long-chain ethers, characteristic cleavages occur at the C-O bond and adjacent C-C bonds.[13][14]

Expected Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), we would expect to observe the protonated molecule [M+H]⁺ at m/z 511.9. Fragmentation of the molecular ion would likely proceed via the following pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[13] This can result in resonance-stabilized cations.

-

C-O Bond Cleavage: Scission of the ether bond can lead to the formation of ions corresponding to the cetyl and hydroxystearyl fragments.

-

Dehydration: Loss of a water molecule (18 Da) from the hydroxyl group is a common fragmentation pathway for alcohols.[12]

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 511.9 | [C34H71O2]⁺ | Protonated molecule [M+H]⁺ |

| 493.9 | [C34H69O]⁺ | Loss of H₂O from [M+H]⁺ |

| 241.3 | [C16H33]⁺ | Cleavage of the ether bond (cetyl cation) |

| 269.3 | [C18H37O]⁺ | Cleavage of the ether bond (hydroxystearyl fragment) |

Experimental Protocol: Mass Spectrometry Analysis

3.3.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.[7]

-

Acidification: For positive-ion ESI, it is often beneficial to add a small amount (e.g., 0.1%) of formic acid to the final solution to promote protonation.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

3.3.2. Data Acquisition (LC-MS)

-

Chromatography: Couple the mass spectrometer to a liquid chromatography (LC) system. A reversed-phase C18 column is suitable for separating non-polar compounds.

-

Ionization: Utilize an ESI source in positive ion mode.

-

Full Scan: Acquire data in full scan mode to detect the molecular ion and major fragments.

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion (m/z 511.9) to observe its characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The Utility of FTIR for this compound

-

Confirmation of Key Functional Groups: FTIR is excellent for quickly verifying the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.

-

Absence of Other Functionalities: It can also confirm the absence of unwanted functional groups, such as carbonyls (C=O) from oxidation byproducts.

Expected FTIR Absorption Bands

Table 3: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Appearance |

| ~3600-3200 | O-H stretch (alcohol) | Strong, broad |

| ~2920, ~2850 | C-H stretch (alkane) | Strong, sharp |

| ~1465 | C-H bend (alkane) | Medium |

| ~1150-1050 | C-O stretch (ether) | Strong, sharp |

| ~1050 | C-O stretch (secondary alcohol) | Strong, sharp |

The presence of a broad O-H stretching band around 3300 cm⁻¹ and a strong C-O stretching band in the 1150-1050 cm⁻¹ region would be highly indicative of the this compound structure.[8][12][15]

Experimental Protocol: FTIR Analysis

Given the waxy, solid nature of the sample, Attenuated Total Reflectance (ATR) is the most convenient sampling technique.

4.3.1. Sample Preparation and Data Acquisition (ATR-FTIR)

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Integrated Spectroscopic Workflow and Data Validation

A robust analytical characterization relies on the synergistic use of multiple spectroscopic techniques. The workflow diagram below illustrates how NMR, MS, and FTIR are integrated to provide a comprehensive and self-validating analysis of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This multi-technique approach ensures trustworthiness. For instance, the molecular weight determined by MS must be consistent with the structure derived from NMR. The functional groups identified by FTIR must correspond to the chemical environments observed in the NMR spectra. This cross-validation is the cornerstone of a scientifically sound analytical characterization.

Conclusion

The spectroscopic analysis of this compound requires a thoughtful and integrated approach. By leveraging the strengths of NMR, MS, and FTIR, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of this important excipient. The protocols and interpretive guidance provided in this document serve as a robust framework for ensuring the quality, consistency, and performance of formulations containing this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0164244) [np-mrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. 1-Octadecanol(112-92-5) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. GCMS Section 6.13 [people.whitman.edu]

- 14. whitman.edu [whitman.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Non-ionic Ether Lipids

Introduction: The Unique Architectural and Functional Landscape of Non-ionic Ether Lipids

In the vast and intricate world of lipid science, non-ionic ether lipids represent a fascinating and functionally significant class of molecules. Unlike their more common ester-linked counterparts, ether lipids are characterized by the presence of one or more ether linkages between the glycerol backbone and their hydrophobic alkyl or alkenyl chains.[1][2] This seemingly subtle structural modification imparts a range of unique physical and chemical properties that have profound implications for their biological roles and their application in advanced drug delivery systems.[3][4]

This technical guide provides a comprehensive exploration of the core physical and chemical properties of non-ionic ether lipids. We will delve into the molecular architecture that governs their behavior in aqueous and non-aqueous environments, their remarkable stability, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile molecules and their potential to address contemporary challenges in pharmaceutical sciences.

Molecular Architecture: The Foundation of Function

The fundamental building block of a non-ionic ether lipid consists of a glycerol backbone, one or two hydrophobic chains attached via an ether bond, and a polar head group that is uncharged at physiological pH.[1][5] The nature of these components dictates the overall properties of the lipid.

Types of Non-ionic Ether Lipids:

-

Dialkyl Ether Lipids: These lipids possess two alkyl chains linked to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds.

-

Monoalkyl Ether Lipids: In this case, a single alkyl chain is attached at the sn-1 position, while the sn-2 position may be acylated or remain as a hydroxyl group.

-

Tetraether Lipids: Found predominantly in archaea, these remarkable molecules consist of two glycerol backbones bridged by two long C40 isoprenoid chains linked by ether bonds at both ends.[6][7] This structure results in a membrane-spanning monolayer, providing exceptional stability in extreme environments.[8]

The absence of a carbonyl group at the sn-1 position, which is present in ester lipids, is a key differentiator.[9] This lack of a carbonyl oxygen allows for stronger intermolecular hydrogen bonding between the headgroups, influencing membrane dynamics and packing.[9]

Caption: Generalized structure of a non-ionic dialkyl ether lipid.

Physical Properties: From Self-Assembly to Interfacial Behavior

The physical properties of non-ionic ether lipids are a direct consequence of their amphiphilic nature and the unique ether linkage. These properties are crucial for their role in biological membranes and their utility in forming stable drug delivery vehicles.

Solubility

Like other lipids, non-ionic ether lipids are generally insoluble in water and soluble in nonpolar organic solvents such as chloroform, ether, and benzene.[10][11] Their amphiphilic character, however, allows them to form colloidal dispersions in aqueous environments.[12] The solubility in various solvents is a critical parameter for formulation development, influencing the choice of solvent systems for processing and purification.

Self-Assembly and Phase Behavior

In aqueous solutions, non-ionic ether lipids spontaneously self-assemble into ordered structures to minimize the unfavorable interactions between their hydrophobic tails and water.[13] The geometry of the resulting aggregates is dictated by the packing parameter of the lipid, which is influenced by the size of the hydrophilic head group relative to the cross-sectional area of the hydrophobic chains.

Common self-assembled structures include:

-

Micelles: Spherical aggregates with a hydrophobic core and a hydrophilic shell. These are typically formed by lipids with a large head group and a single alkyl chain.[14]

-

Vesicles (Niosomes): Bilayered spherical structures enclosing an aqueous core. Non-ionic surfactant vesicles, or niosomes, are formed by dialkyl ether lipids and are structurally similar to liposomes but offer advantages in terms of stability and cost.[15][16][17]

-

Inverted Hexagonal Phases: Under certain conditions of temperature and hydration, some ether lipids can form non-lamellar, inverted hexagonal (HII) phases, which are implicated in membrane fusion events.[2][9][18]

The addition of cholesterol is a common strategy to modulate the fluidity and stability of niosome bilayers.[15] Cholesterol can increase the thickness of the bilayer and reduce its permeability to encapsulated molecules.[15]

Caption: Self-assembly pathways of non-ionic ether lipids in water.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[14][19] It is a key parameter for characterizing the self-assembly behavior of non-ionic ether lipids. The CMC is influenced by the length of the alkyl chain, the size of the polar head group, and temperature.[20][21] Generally, a longer alkyl chain and a smaller head group lead to a lower CMC.

| Non-ionic Surfactant Example | Molecular Weight (avg.) | CMC (mM) | Reference |

| Nonaethylene glycol monododecyl ether | 582.81 | 0.05 | [5] |

| Octaethylene glycol monododecyl ether | 538.75 | 0.11 | [5] |

| Pluronic F-127 | 12600 | 3.97 | [5] |

Table 1: Critical Micelle Concentrations of Representative Non-ionic Surfactants.

Interfacial Properties

Non-ionic ether lipids are surface-active agents that accumulate at interfaces, such as oil-water or air-water interfaces, reducing the interfacial tension.[22][23][24] This property is fundamental to their role as emulsifiers and stabilizers in various formulations. The interfacial behavior of these lipids can be studied using techniques like pendant drop tensiometry and Langmuir trough measurements.[14][25] The local pH at a non-ionic lipid/water interface can be higher than in the bulk water, which is attributed to a lower local dielectric constant.[19]

Chemical Properties: Stability and Reactivity

The chemical properties of non-ionic ether lipids, particularly their stability, are among their most significant advantages over ester-linked lipids.

Hydrolytic Stability

The ether linkage is significantly more resistant to both acidic and basic hydrolysis compared to the ester linkage.[1] This enhanced stability is a primary reason for their use in formulations where prolonged shelf-life and resistance to enzymatic degradation are required. This makes them particularly suitable for oral drug delivery applications, where they can better withstand the harsh acidic environment of the stomach and the enzymatic activity in the gastrointestinal tract.

Oxidative Stability

While the ether bond itself is stable, the alkyl or alkenyl chains can be susceptible to oxidation, especially if they contain double bonds.[26][27][28] However, some ether lipids, particularly plasmalogens (which have a vinyl-ether linkage at the sn-1 position), are thought to act as endogenous antioxidants, protecting cells from oxidative stress.[29] The oxidative stability of formulations containing ether lipids can be enhanced by the inclusion of antioxidants.[30]

Characterization of Non-ionic Ether Lipids

A comprehensive understanding of the physical and chemical properties of non-ionic ether lipids requires a suite of advanced analytical techniques.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of a non-ionic ether lipid in an aqueous solution.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau in the surface tension values.[14]

Materials and Methods:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the non-ionic ether lipid in ultrapure water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.

-

Ensure the instrument is properly calibrated and the ring/plate is thoroughly cleaned before each measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC.

-

Caption: Workflow for CMC determination using surface tensiometry.

Structural Characterization Techniques

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are invaluable for determining the molecular weight and structure of ether lipids.[31][32][33] Tandem MS (MS/MS) can be used to elucidate the structure of the head group and the composition of the alkyl chains.[32]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the presence of the ether linkage and determining the overall structure of the molecule.[34]

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify different lipid species in a mixture.[34]

Applications in Drug Development

The unique properties of non-ionic ether lipids make them highly attractive for various applications in drug delivery and biotechnology.[3][35]

-

Drug Solubilization: Their amphiphilic nature allows them to encapsulate and solubilize poorly water-soluble drugs, enhancing their bioavailability.[26][36]

-

Controlled Release: The stable bilayer of niosomes can entrap both hydrophilic and hydrophobic drugs, providing a platform for sustained and controlled release.[16]

-

Targeted Delivery: The surface of niosomes can be modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing side effects.

-

Mucoadhesive Systems: Thiolated non-ionic ether lipids have shown promise in developing mucoadhesive drug delivery systems, which can prolong the residence time of a formulation at the site of application.[3]

Conclusion

Non-ionic ether lipids are a class of molecules with a unique set of physical and chemical properties that distinguish them from their ester-linked counterparts. Their enhanced stability, versatile self-assembly behavior, and surface activity make them invaluable tools for researchers and drug development professionals. A thorough understanding of their molecular architecture and the resulting properties is essential for harnessing their full potential in the design of next-generation drug delivery systems and other advanced materials. The methodologies and principles outlined in this guide provide a solid foundation for the characterization and application of these remarkable lipids.

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thiolation of non-ionic surfactants for the development of lipid-based mucoadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 6. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 8. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP03332F [pubs.rsc.org]

- 15. Structure of vesicles formed from non-ionic dialkylglycerol poly(oxyethylene) ether surfactants: effect of electrolyte and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thesis | Development of non-ionic surfactant vesicles for inhaled drug delivery | ID: 1n79h438n | STAX [stax.strath.ac.uk]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Local pH at Nonionic and Zwitterionic Lipid/Water Interfaces Revealed by Heterodyne-Detected Electronic Sum-Frequency Generation: A Unified View to Predict Interfacial pH of Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory [arxiv.org]

- 21. Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Interfacial properties of model membranes and plasma lipoproteins containing ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Structural and functional roles of ether lipids [protein-cell.net]

- 30. Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles [mdpi.com]

- 31. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]

- 32. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. jocpr.com [jocpr.com]

- 35. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

The Pivotal Role of Fatty Alcohol Ethers in Advanced Emulsion Formulation: A Technical Guide

Abstract

Emulsions are fundamental to a vast array of products, from life-saving pharmaceuticals to high-performance cosmetics. The stability and efficacy of these complex systems are critically dependent on the selection of appropriate emulsifiers. Among the most versatile and widely utilized classes of emulsifiers are fatty alcohol ethers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the application of fatty alcohol ethers in emulsion formulation. We will delve into their chemical architecture, explore the mechanisms by which they stabilize immiscible liquids, and provide practical, field-proven insights into their selection and application. This guide is designed to bridge theoretical knowledge with practical application, empowering formulators to create stable, effective, and innovative emulsion-based products.

Introduction: The Imperative of Emulsion Stability

An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The inherent instability of these systems drives the dispersed droplets to coalesce and eventually separate into distinct phases. The role of an emulsifier is to prevent this coalescence by forming a protective barrier at the oil-water interface, thereby imparting kinetic stability to the emulsion.

Fatty alcohol ethers, a class of non-ionic surfactants, have emerged as indispensable tools for the modern formulator.[1] Their versatility, compatibility with a wide range of ingredients, and favorable safety profiles make them a preferred choice in numerous applications, including creams, lotions, ointments, and parenteral drug delivery systems.[2][3] This guide will elucidate the fundamental properties of fatty alcohol ethers that make them such effective emulsifiers.

The Molecular Architecture of Fatty Alcohol Ethers: A Duality of Function

Fatty alcohol ethers are synthesized through the ethoxylation or propoxylation of fatty alcohols, which are long-chain aliphatic alcohols derived from natural sources like coconut or palm oil.[3] The general chemical structure can be represented as:

R-(OCH₂CH₂)n-OH [2]

Where:

-

R represents the lipophilic (oil-loving) fatty alcohol chain.

-

(OCH₂CH₂)n represents the hydrophilic (water-loving) polyoxyethylene chain.[4]

-

n is the degree of ethoxylation, indicating the number of ethylene oxide units.[2]

This amphipathic nature is the cornerstone of their emulsifying capability. The fatty alcohol portion anchors the molecule in the oil phase, while the polyoxyethylene chain extends into the aqueous phase, creating a stabilizing interfacial film.[4]

Diagram: Molecular Structure of a Fatty Alcohol Ether

Caption: Amphipathic structure of a fatty alcohol ether.

Mechanism of Emulsion Stabilization by Fatty Alcohol Ethers

Fatty alcohol ethers stabilize emulsions through a combination of mechanisms:

-

Reduction of Interfacial Tension: By accumulating at the oil-water interface, fatty alcohol ethers lower the interfacial tension between the two phases.[4] This reduction in energy makes the formation of smaller droplets more favorable, leading to a finer and more stable emulsion.

-

Formation of a Steric Barrier: The bulky polyoxyethylene chains of the fatty alcohol ethers extend into the continuous phase, creating a physical or "steric" barrier around the dispersed droplets. This barrier prevents the droplets from approaching each other closely enough to coalesce.

-

Modification of Rheological Properties: Fatty alcohols and their ethers can increase the viscosity of the continuous phase, which slows down the movement of the dispersed droplets and inhibits creaming or sedimentation.[5] Oil-in-water (O/W) emulsions prepared with fatty alcohols often exhibit pseudoplastic and thixotropic behavior, which is desirable for many cosmetic and pharmaceutical applications.[5]

The Critical Role of the Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of a fatty alcohol ether is primarily determined by the length of the polyoxyethylene chain (the 'n' value).[2]

-

Low HLB values (typically 3-6): Indicate a more lipophilic character, making the surfactant suitable for water-in-oil (W/O) emulsions.

-

High HLB values (typically 8-18): Indicate a more hydrophilic character, favoring the formation of oil-in-water (O/W) emulsions.[1]

The selection of a fatty alcohol ether with an appropriate HLB value is crucial for achieving optimal emulsion stability.[6] Generally, the most stable emulsion is formed when the HLB of the emulsifier matches the required HLB of the oil phase.[7][8]

Table 1: Illustrative HLB Values of Common Fatty Alcohol Ethers

| Fatty Alcohol Base | Degree of Ethoxylation (n) | Common Name | Approximate HLB Value | Primary Application |

| Cetyl Alcohol | 2 | Ceteareth-2 | 5.3 | W/O Emulsifier |

| Cetyl Alcohol | 10 | Ceteareth-10 | 12.9 | O/W Emulsifier |

| Stearyl Alcohol | 2 | Steareth-2 | 4.9 | W/O Emulsifier |

| Stearyl Alcohol | 20 | Steareth-20 | 15.3 | O/W Emulsifier, Solubilizer |

| Oleyl Alcohol | 2 | Oleth-2 | 4.9 | W/O Emulsifier |

| Oleyl Alcohol | 10 | Oleth-10 | 12.4 | O/W Emulsifier, Solubilizer |

Note: These values are approximate and can vary between manufacturers.

Practical Considerations for Formulation Development

The successful formulation of a stable emulsion involves more than just selecting an emulsifier with the correct HLB. Several other factors must be considered:

-

Chemical Nature of the Oil Phase: The type of oil used will influence the required HLB and the overall stability of the emulsion.

-

Concentration of the Emulsifier: An optimal concentration of the fatty alcohol ether is necessary to adequately cover the surface of the dispersed droplets. Insufficient emulsifier will lead to coalescence, while excessive amounts can lead to increased viscosity and potential irritation.

-

Presence of Co-emulsifiers and Stabilizers: In many formulations, a combination of a high HLB and a low HLB emulsifier is used to achieve greater stability. Fatty alcohols themselves, such as cetyl and stearyl alcohol, are often used as co-emulsifiers and thickening agents.[3][9]

-

Processing Parameters: The method of emulsification, including the order of addition of ingredients, mixing speed, and temperature, can significantly impact the final droplet size and stability of the emulsion.[10]

Experimental Protocol: Preparation and Evaluation of a Model O/W Emulsion

This section provides a standardized workflow for the preparation and characterization of a simple oil-in-water (O/W) cream formulation stabilized with fatty alcohol ethers.

Materials and Equipment

-

Oil Phase:

-

Mineral Oil (or other suitable oil)

-

Cetearyl Alcohol (Co-emulsifier/thickener)

-

Steareth-21 (High HLB emulsifier)

-

Steareth-2 (Low HLB emulsifier)

-

-

Aqueous Phase:

-

Deionized Water

-

Glycerin (Humectant)

-

Preservative (e.g., Phenoxyethanol)

-

-

Equipment:

-

Beakers

-

Water bath or hot plate with magnetic stirrer

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Microscope with a calibrated reticle

-

Viscometer

-

pH meter

-

Emulsion Preparation Workflow

Caption: Step-by-step workflow for O/W emulsion preparation.

Evaluation of Emulsion Stability

A comprehensive assessment of emulsion stability involves monitoring several key parameters over time and under various stress conditions.

-

Macroscopic Evaluation: Visual inspection for any signs of phase separation, creaming, or changes in appearance.

-

Microscopic Evaluation: Determination of the average droplet size and droplet size distribution. A narrow distribution of small droplets is generally indicative of a more stable emulsion.[6]

-

Rheological Measurements: Monitoring changes in viscosity. A significant decrease in viscosity over time can indicate coalescence and impending phase separation.

-

Accelerated Stability Testing:

-

Centrifugation: Subjecting the emulsion to high centrifugal forces can accelerate creaming or sedimentation, providing a rapid indication of stability.[11]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing the emulsion can disrupt the interfacial film and induce coalescence in unstable systems.

-

Elevated Temperature Storage: Storing the emulsion at elevated temperatures (e.g., 40°C or 50°C) can accelerate the rate of chemical degradation and physical instability.

-

Conclusion: The Future of Emulsion Formulation with Fatty Alcohol Ethers

Fatty alcohol ethers are foundational ingredients in the formulation of stable and effective emulsions. Their versatility, derived from the ability to tailor their HLB value and chemical structure, allows for the creation of a wide range of products with diverse sensory and performance characteristics.[12] As the demand for more sophisticated and sustainable formulations grows, a deep understanding of the principles outlined in this guide will be essential for researchers and developers seeking to innovate in the fields of pharmaceuticals, cosmetics, and beyond. The continued exploration of novel fatty alcohol ether structures and their synergistic interactions with other formulation components will undoubtedly pave the way for the next generation of advanced emulsion technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. shreechem.in [shreechem.in]

- 3. Fatty alcohols - Chempri [chempri.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. petercremerna.com [petercremerna.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]

- 12. What is Fatty Alcohol Polyoxyethylene Ether? - Hengxiang Materials [zjhxgf.com]

A Comprehensive Technical Guide to the Solubility of Hydroxystearyl Cetyl Ether in Cosmetic Solvents

Foreword

In the intricate world of cosmetic formulation, the precise understanding of an ingredient's solubility is paramount to achieving stable, efficacious, and aesthetically pleasing products. This guide provides an in-depth technical exploration of the solubility characteristics of Hydroxystearyl Cetyl Ether, a key opacifying agent in the cosmetic industry.[1][2] As researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is essential for unlocking the full potential of this versatile ingredient. This document moves beyond a simple recitation of data, offering insights into the causal relationships that govern solubility and providing robust experimental protocols for in-house validation.

Introduction to this compound: A Formulator's Ally

This compound, with the chemical name 1-Hexadecyloxy-2-octadecanol, is a synthetic ingredient derived from fatty alcohols.[1] Its primary and most recognized function in cosmetic formulations is as an opacifying agent, reducing the transparency of products like creams, lotions, and conditioners to impart a richer, more luxurious appearance.[1]

Chemical Structure and Physicochemical Properties:

-

INCI Name: this compound[2]

-

CAS Number: 78509-74-7[3]

-

General Description: A large, predominantly non-polar molecule with a hydroxyl group that introduces a slight degree of polarity.

The solubility of this long-chain fatty ether is dictated by its molecular structure. The extensive hydrocarbon chains contribute to its lipophilic nature, making it generally soluble in non-polar and semi-polar cosmetic solvents. Conversely, its large size and lack of significant polar functional groups result in very low solubility in highly polar solvents like water. An estimated water solubility is exceedingly low, in the range of 1.35e-009 mg/L at 25°C, underscoring its hydrophobic character.[3]

The "Like Dissolves Like" Principle in Action: Predicting Solubility

The age-old principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. This principle is rooted in the polarity of both the solute (this compound) and the solvent.

As depicted in Figure 1, the extensive non-polar hydrocarbon chains of this compound find favorable van der Waals interactions with non-polar solvents, leading to good solubility. The single hydroxyl group offers a point of slight polarity, but it is insufficient to overcome the dominant hydrophobic nature of the molecule and allow for significant dissolution in polar solvents.

Solubility Profile of this compound in Key Cosmetic Solvent Classes

While precise quantitative data from manufacturer technical data sheets is not publicly available, we can infer a qualitative and semi-quantitative solubility profile based on the principles of chemical compatibility and data for similar long-chain fatty ethers and esters. The following table provides an expected solubility profile. For formulators requiring exact solubility limits, the experimental protocol outlined in Section 4.0 is strongly recommended.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Solubility Behavior |

| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate | High | Esters are excellent solvents for lipophilic ingredients.[7] The ester carbonyl group provides some polarity that can interact favorably with the hydroxyl group of the ether, while the alkyl chains are compatible with the hydrocarbon portion. C12-15 Alkyl Benzoate is particularly effective at solubilizing sunscreen agents and other oil-soluble ingredients.[8] |

| Hydrocarbons | Mineral Oil, Isododecane | High | As non-polar solvents, hydrocarbons readily dissolve the long hydrocarbon chains of this compound through van der Waals forces. Mineral oil is soluble in ether, indicating good compatibility.[9] |

| Silicones | Dimethicone, Cyclomethicone | Moderate to High | Solubility in silicones will depend on the specific silicone and its viscosity. Lower viscosity silicones are generally better solvents. While silicones are non-polar, their molecular structure can sometimes present steric hindrance to very large molecules. Cyclomethicone is generally insoluble in water.[10] |

| Fatty Alcohols | Octyldodecanol, Cetyl Alcohol | High | The long alkyl chains of fatty alcohols are highly compatible with the structure of this compound. The presence of a hydroxyl group on the solvent also allows for potential hydrogen bonding with the hydroxyl group of the solute. |

| Glycols | Propylene Glycol, Butylene Glycol | Very Low to Insoluble | Glycols are polar solvents due to the presence of multiple hydroxyl groups. The strong hydrogen bonding network between glycol molecules makes it energetically unfavorable to accommodate a large, non-polar molecule like this compound. |

| Ethanol | Ethanol | Low to Moderate | Ethanol has both a polar hydroxyl group and a non-polar ethyl group, giving it some ability to dissolve a range of substances. However, the large size and high lipophilicity of this compound will likely limit its solubility in ethanol. Generally, long-chain ethers have decreasing solubility in water as the chain length increases.[11] |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data for specific cosmetic solvents, a robust and reproducible experimental protocol is essential. The following method is adapted from the principles of the OECD Test Guideline 105 for determining water solubility and can be applied to non-aqueous cosmetic solvents.[12]

Materials and Equipment

-

This compound (high purity)

-

Selected cosmetic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))[13]

Experimental Workflow

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Pipette a precise volume of the desired cosmetic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. A visual inspection should confirm the presence of undissolved solid, indicating that saturation has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker bath and allow them to stand for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a sufficient speed and duration to form a compact pellet of the undissolved this compound.

-

Carefully draw off the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining suspended particles. This filtered solution represents the saturated solution at the equilibration temperature.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same cosmetic solvent.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the calibration range.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as GC-MS or HPLC.[13]

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Conclusion: A Foundation for Formulation Excellence

This technical guide has provided a comprehensive overview of the solubility of this compound in cosmetic solvents. While a lack of publicly available quantitative data necessitates a degree of inference, the principles of chemical compatibility and the provided experimental protocol offer a robust framework for formulators. A thorough understanding of solubility is not merely an academic exercise; it is a critical component of developing stable, effective, and aesthetically superior cosmetic products. By applying the knowledge and methodologies presented herein, researchers and product developers can make informed decisions in the selection of solvent systems, ensuring the successful incorporation of this compound into their formulations.

References

- 1. deascal.com [deascal.com]

- 2. incibeauty.com [incibeauty.com]

- 3. This compound, 78509-74-7 [thegoodscentscompany.com]

- 4. This compound | C34H70O2 | CID 15897830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. estherchem.com [estherchem.com]

- 8. specialchem.com [specialchem.com]

- 9. Mineral Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Descrizione [tiiips.com]

- 11. Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of a Synthetic Pseudo-Ceramide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pseudo-ceramide, N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide. While the initial inquiry referenced 1-Hexadecyloxy-2-octadecanol, the predominant and more extensively documented molecule with a closely related structure and functional application is this pseudo-ceramide, a key ingredient in advanced dermatological and drug delivery formulations. This document will delve into its molecular architecture, physicochemical characteristics, and its pivotal role in the development of sophisticated therapeutic carriers, particularly lipid nanoparticles (LNPs).

Introduction: The Rise of Synthetic Pseudo-Ceramides in Drug Formulation

Ceramides are a class of lipid molecules that are essential components of the skin's barrier function.[1] Their unique structure, consisting of a sphingosine backbone linked to a fatty acid, allows them to form highly organized lamellar structures in the stratum corneum, preventing water loss and protecting against external insults.[1] However, the use of natural ceramides in pharmaceutical and cosmetic formulations is often limited by their high cost and potential for batch-to-batch variability.[2] This has led to the development of synthetic pseudo-ceramides, which are designed to mimic the structure and function of their natural counterparts while offering advantages in terms of cost, purity, and scalability.[2]

N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide, hereafter referred to as pseudo-ceramide SLE66, is a prime example of such a synthetic analogue. Its molecular design allows it to integrate into lipid bilayers, enhancing the stability and delivery efficiency of drug formulations.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of pseudo-ceramide SLE66 is characterized by a long hexadecyl ether chain, a central propanol backbone with a hydroxyl group, and a hexadecanamide moiety with an N-2-hydroxyethyl group. This amphiphilic nature, with both lipophilic and hydrophilic regions, is central to its function.

Table 1: Physicochemical Properties of N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide

| Property | Value | Source |

| Molecular Formula | C37H75NO4 | [4] |

| Molecular Weight | 598.0 g/mol | [4] |

| IUPAC Name | N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide | [4] |

| CAS Number | 110483-07-3 | [5] |

| Topological Polar Surface Area | 70.0 Ų | [4] |

| logP (predicted) | 13.4 | [4] |

These properties highlight the molecule's significant lipophilicity, which is crucial for its incorporation into lipid-based delivery systems. The presence of hydroxyl groups also allows for hydrogen bonding interactions, contributing to the stability of formulated nanoparticles.

Synthesis and Characterization: A Pathway to Purity and Precision

The synthesis of pseudo-ceramide SLE66 is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While specific proprietary methods may vary, a general synthetic pathway can be outlined.

General Synthetic Pathway

A plausible synthetic route involves the reaction of a long-chain fatty acid chloride (palmitoyl chloride) with a custom-synthesized amine precursor. This precursor would contain the hexadecyloxy and hydroxypropyl functionalities. The synthesis of this precursor could start from a glycerol derivative, which is first etherified with a hexadecyl halide and then aminated. The final step is the acylation of the secondary amine with the fatty acid chloride.

Experimental Protocol: Synthesis of a Pseudo-Ceramide

This is a representative protocol and may require optimization.

-

Synthesis of the Amine Precursor:

-

React a suitable glycerol derivative (e.g., solketal) with sodium hydride in an anhydrous solvent like THF to form the alkoxide.

-

Add hexadecyl bromide to the reaction mixture and reflux to form the ether linkage.

-

Deprotect the diol and selectively tosylate the primary hydroxyl group.

-

Displace the tosyl group with an appropriate amine (e.g., ethanolamine) to yield the amine precursor.

-

-

Acylation:

-

Dissolve the amine precursor in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Slowly add palmitoyl chloride to the solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

-

Purification:

-

Quench the reaction and perform an aqueous workup to remove water-soluble byproducts.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods.

-

Analytical Characterization

Ensuring the purity and structural integrity of the synthesized pseudo-ceramide is paramount for its application in drug delivery. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of all functional groups and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups, such as the hydroxyl (-OH), amide (C=O and N-H), and ether (C-O-C) bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

Role in Drug Delivery and Lipid Nanoparticles

The unique amphiphilic structure of pseudo-ceramide SLE66 makes it an excellent component for the formulation of lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs).

Mechanism of Action in Lipid Nanoparticles

Within an LNP formulation, pseudo-ceramide SLE66 acts as a structural lipid. Its long lipid chains contribute to the formation of a stable lipid core, while the polar head groups orient towards the aqueous phase, helping to stabilize the nanoparticle structure. This incorporation can enhance the encapsulation of lipophilic drugs within the LNP and control their release. The presence of pseudo-ceramides can also improve the biocompatibility of the nanoparticles and facilitate their interaction with cell membranes, potentially enhancing cellular uptake.[7]

Formulation of Lipid Nanoparticles with Pseudo-Ceramide

The preparation of LNPs containing pseudo-ceramide SLE66 typically involves high-energy homogenization or microfluidic techniques.

Experimental Protocol: Preparation of Lipid Nanoparticles

-

Lipid Phase Preparation: Dissolve the pseudo-ceramide, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol. The active pharmaceutical ingredient (API) is also dissolved in this phase if it is lipophilic.

-

Aqueous Phase Preparation: Prepare an aqueous buffer at the desired pH. If the API is hydrophilic, it is dissolved in this phase.

-

Nanoparticle Formation:

-

High-Pressure Homogenization: Heat both the lipid and aqueous phases above the melting point of the lipids. Mix the two phases and subject them to high-pressure homogenization to form a nanoemulsion. Cool the nanoemulsion to solidify the lipid core and form the LNPs.

-

Microfluidics: Use a microfluidic device to rapidly mix the lipid phase (in ethanol) with the aqueous phase under controlled flow rates. This rapid mixing leads to the self-assembly of the lipids into LNPs.

-

-

Purification: Remove the ethanol and unencapsulated API by dialysis or tangential flow filtration.

-

Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Safety and Toxicology